REACTION_CXSMILES
|
Cl[C:2]1[C:3](=[O:14])[CH2:4][C:5]=1[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1.C(N(CC)CC)C>[Pd].CO>[CH3:13][O:12][C:9]1[CH:8]=[CH:7][C:6]([CH:5]2[CH2:4][C:3](=[O:14])[CH2:2]2)=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(CC1C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(30 min)
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
WASH
|
Details
|
An ether solution of the residue is washed (water)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 15.4 g
|
Type
|
CUSTOM
|
Details
|
of an oil which is chromatographed on alumina
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C1CC(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |